molecular formula C21H24N4O4 B11146704 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

Cat. No.: B11146704
M. Wt: 396.4 g/mol
InChI Key: DMJDJQYNARCEQG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxin ring, a pyridyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide stands out due to its combination of a benzodioxin ring, a pyridyl group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide

InChI

InChI=1S/C21H24N4O4/c26-20(23-16-4-5-17-18(15-16)29-14-13-28-17)6-7-21(27)25-11-9-24(10-12-25)19-3-1-2-8-22-19/h1-5,8,15H,6-7,9-14H2,(H,23,26)

InChI Key

DMJDJQYNARCEQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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